molecular formula C9H13NO B1304174 1-(2-Methoxyphenyl)ethanamine CAS No. 40023-74-3

1-(2-Methoxyphenyl)ethanamine

Cat. No.: B1304174
CAS No.: 40023-74-3
M. Wt: 151.21 g/mol
InChI Key: VENQOHAPVLVQKV-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-(2-Methoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. The mechanism of action for “1-(2-Methoxy-phenyl)-ethylamine” is not specified in the retrieved sources .

Safety and Hazards

Understanding the safety and hazards of a compound is crucial for its handling and usage. The specific safety and hazards information for “1-(2-Methoxy-phenyl)-ethylamine” is not available in the retrieved sources .

Future Directions

The future directions in the research and application of “1-(2-Methoxy-phenyl)-ethylamine” are not explicitly mentioned in the retrieved sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)ethanamine typically involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxyphenyl-2-nitropropene, which is then reduced to this compound. The reduction can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-methoxybenzaldehyde or 2-methoxybenzoic acid, while substitution reactions can introduce various functional groups onto the benzene ring.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)ethanamine can be compared with other similar compounds, such as:

    Phenethylamine: The parent compound without the methoxy group.

    3-Methoxyphenethylamine: A positional isomer with the methoxy group at the meta position.

    4-Methoxyphenethylamine: Another isomer with the methoxy group at the para position.

Uniqueness: The ortho position of the methoxy group in this compound imparts unique chemical and biological properties compared to its isomers. This positional difference can affect the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENQOHAPVLVQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383190
Record name 1-(2-Methoxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-74-3
Record name 1-(2-Methoxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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